

# Technical Monograph: Butyl 4-bromobutanoate

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## Compound of Interest

Compound Name: *Butyl 4-bromobutanoate*

CAS No.: 3540-75-8

Cat. No.: B1332125

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## Executive Summary & Nomenclature

**Butyl 4-bromobutanoate** (CAS: 3540-75-8) is a bifunctional aliphatic ester widely utilized as an alkylating agent in organic synthesis.[1] It serves as a critical intermediate in the development of pharmaceuticals and agrochemicals, specifically where the introduction of a butyrate linker is required.

Unlike its tert-butyl analog (often used for acid protection), the n-butyl ester is primarily employed when the butyl chain is intended to remain as a lipophilic moiety or when a specific enzymatic cleavage profile is desired in prodrug design.[1]

## IUPAC & Chemical Identity[1][2]

- Preferred IUPAC Name: **Butyl 4-bromobutanoate**[1]
- Systematic Name: Butyl 4-bromobutyrate[1][2]
- Molecular Formula:  $C_{10}H_{17}BrO_2$

[2][3][4]

- SMILES:CCCCOC(=O)CCCB
- InChIKey:DOIADMYDAWSCKD-UHFFFAOYSA-N[1][2]

## Physicochemical Profile

The following data aggregates experimental and predicted values essential for process handling.

Property	Value	Note
Molecular Weight	223.11 g/mol	
Physical State	Clear, colorless to pale yellow liquid	
Boiling Point	225.9 ± 23.0 °C	Predicted at 760 mmHg
Density	1.258 ± 0.06 g/cm <sup>3</sup>	High density due to Br atom
LogP	2.4	Lipophilic
Solubility	Chloroform, Ethyl Acetate, DCM	Immiscible in water
Flash Point	~117 °C	Combustible

## Synthetic Methodology

### Mechanistic Pathway (Fischer Esterification)

The most robust synthesis involves the acid-catalyzed condensation of 4-bromobutanoic acid with n-butanol.[1]

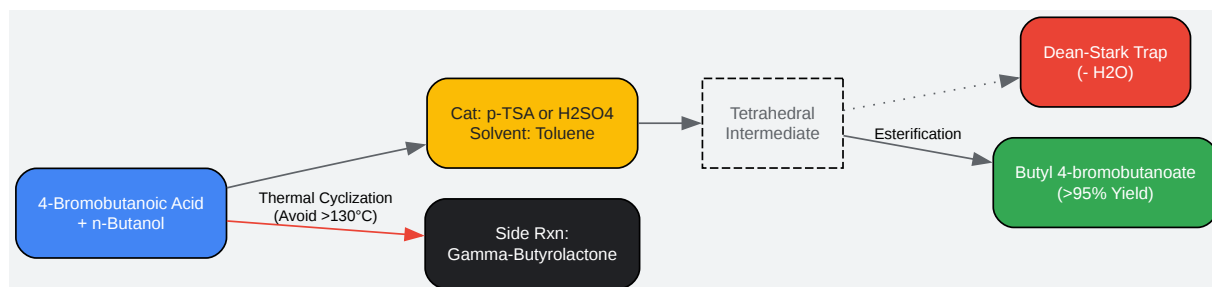
Expert Insight: The primary challenge in this synthesis is not the esterification rate, but the suppression of the competing intramolecular cyclization. The ngcontent-ng-c176312016="" \_ngghost-ng-c3009799073="" class="inline ng-star-inserted">

-bromo acid precursor has a high propensity to cyclize into

-butyrolactone (GBL) under thermal stress or strong basic conditions. Therefore, a Dean-Stark

apparatus is strictly recommended to remove water azeotropically, driving the equilibrium toward the ester without requiring excessive heat that favors lactonization.[1]

## Visualization of Synthesis Logic



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Figure 1: Synthetic pathway highlighting the critical water removal step to prevent lactonization.  
[1]

## Optimized Experimental Protocol

Scale: 50 mmol Reagents: 4-Bromobutanoic acid (8.35 g), n-Butanol (18.5 g, 5 eq), p-Toluenesulfonic acid (p-TSA) (0.1 eq).[1]

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charging: Add 4-bromobutanoic acid, n-butanol, and p-TSA. Add 80 mL of Toluene (azeotropic solvent).
- Reflux: Heat the mixture to reflux (~110-115 °C). Monitor water collection in the trap.
  - Critical Checkpoint: Reaction is complete when water evolution ceases (typically 3-5 hours).[1]
- Workup: Cool to room temperature. Wash the organic layer with saturated sodium bicarbonate solution.

(2 x 50 mL) to neutralize the catalyst and remove unreacted acid.

- Purification: Dry over anhydrous , filter, and concentrate under reduced pressure.
- Distillation: Purify via vacuum distillation to obtain the clear liquid product.

## Reactivity & Applications

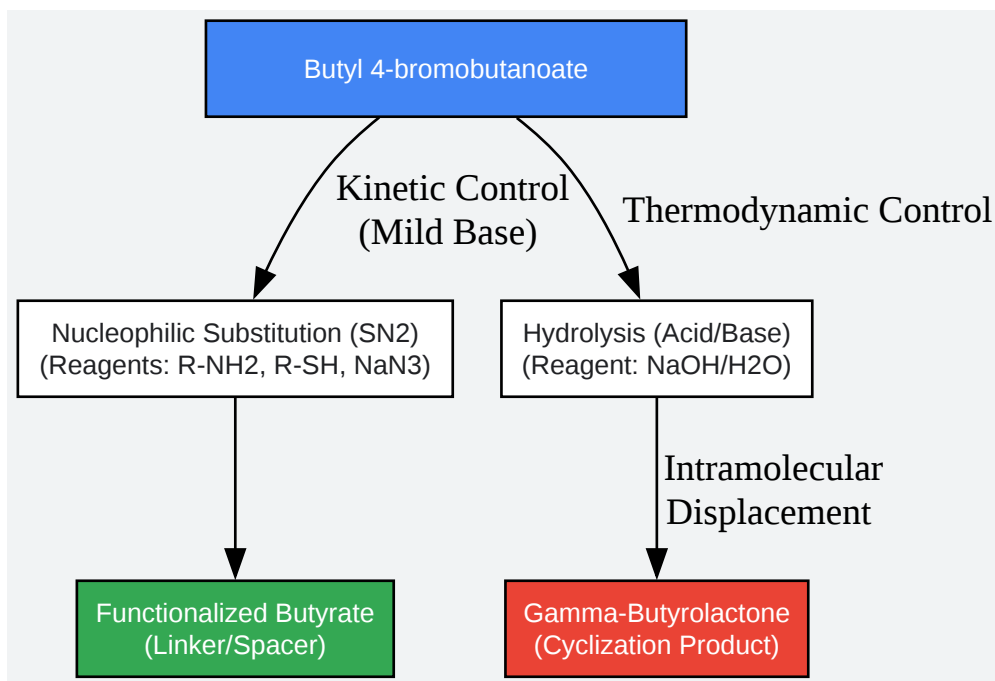
### Reactivity Profile

**Butyl 4-bromobutanoate** possesses two distinct electrophilic sites:

- The C-Br Bond (Carbon): Susceptible to attack by nucleophiles (amines, thiols, phenoxides).
- The Ester Carbonyl: Susceptible to hydrolysis or transesterification.

The Cyclization Trap: A unique feature of **-bromo esters** is their "self-destruct" mechanism. If treated with a base strong enough to deprotonate the **-carbon** (relative to the ester), or if the ester hydrolyzes, the molecule can cyclize to form the thermodynamically stable 5-membered lactone ring, ejecting butanol/bromide.

### Pathway Visualization



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Figure 2: Divergent reactivity pathways.[1] Researchers must maintain mild conditions to favor substitution over cyclization.

## Safety & Handling (E-E-A-T)

Hazard Classification:

- Skin/Eye Irritant: Like most alkyl bromides, this compound is an irritant and potential lachrymator.
- Alkylating Agent: Capable of alkylating DNA; handle with gloves and in a fume hood.

Storage: Store at 2-8°C. The compound is sensitive to light (discoloration indicates bromide degradation) and moisture (hydrolysis leads to acidity).[1]

## References

- PubChem.**Butyl 4-bromobutanoate** (Compound).[1][2] National Library of Medicine. Accessed Jan 28, 2026. [Link](#)

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## Sources

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- [3. scbt.com \[scbt.com\]](#)
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- [5. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
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